Cas no 1805412-07-0 (2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde)

2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde
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- Inchi: 1S/C8H6F2INO2/c1-14-5-2-12-7(8(9)10)6(11)4(5)3-13/h2-3,8H,1H3
- InChI Key: KGWCFPAHIOFVCB-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=NC=C(C=1C=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 206
- Topological Polar Surface Area: 39.2
- XLogP3: 1.6
2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029025057-1g |
2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde |
1805412-07-0 | 95% | 1g |
$3,010.80 | 2022-04-01 | |
Alichem | A029025057-500mg |
2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde |
1805412-07-0 | 95% | 500mg |
$1,819.80 | 2022-04-01 | |
Alichem | A029025057-250mg |
2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde |
1805412-07-0 | 95% | 250mg |
$1,068.20 | 2022-04-01 |
2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde Related Literature
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
Additional information on 2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde
Introduction to 2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde (CAS No. 1805412-07-0)
2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde, with the CAS number 1805412-07-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple functional groups, including a difluoromethyl substituent, an iodo group, a methoxy group, and an aldehyde functionality at the 4-position, makes this molecule a versatile intermediate in synthetic chemistry.
The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has been extensively explored in the development of small-molecule inhibitors targeting various biological pathways. The iodo substituent at the 3-position provides a handle for further chemical modifications, such as cross-coupling reactions, which are pivotal in constructing complex molecular architectures. Additionally, the methoxy group contributes to electronic tuning and can influence the compound's solubility and bioavailability.
The aldehyde functionality at the 4-position serves as a reactive site for condensation reactions, enabling the synthesis of Schiff bases and other heterocyclic derivatives. These derivatives often exhibit enhanced pharmacological properties, making them valuable candidates for therapeutic applications. The combination of these functional groups makes 2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde a promising building block for drug discovery efforts.
In recent years, there has been a surge in research focused on developing novel treatments for infectious diseases and chronic conditions. The pyridine scaffold is particularly well-represented in this landscape due to its prevalence in bioactive molecules. For instance, several antiviral and anticancer agents contain pyridine derivatives as their core structure. The unique electronic and steric properties of 2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde make it an attractive candidate for designing molecules that interact with biological targets with high specificity.
One of the most compelling aspects of this compound is its utility in fragment-based drug design. By leveraging its diverse functional groups, researchers can rapidly screen libraries of related compounds to identify fragments that bind effectively to protein targets. These fragments can then be optimized through iterative chemical modifications to enhance their potency and selectivity. This approach has been successfully applied in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
The synthesis of 2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include halogenation reactions to introduce the iodo group, protection-deprotection strategies to handle the reactive aldehyde functionality, and selective methylation to install the methoxy substituent. The presence of the difluoromethyl group often requires careful optimization to ensure high yields and purity, as fluorinated compounds can sometimes exhibit challenging reaction chemistries.
Advances in computational chemistry have further accelerated the design and optimization process for compounds like 2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde. Molecular modeling techniques allow researchers to predict binding modes and optimize molecular structures before conducting experimental synthesis. This predictive capability has significantly reduced the time and resources required for hit identification and lead optimization phases in drug discovery pipelines.
In addition to pharmaceutical applications, this compound has shown promise in agrochemical research. Pyridine derivatives are frequently employed as intermediates in the synthesis of herbicides, fungicides, and insecticides due to their ability to disrupt essential biological processes in pests while maintaining low toxicity to crops. The structural features of 2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde make it a valuable precursor for developing next-generation crop protection agents that meet stringent environmental and safety standards.
The growing demand for sustainable agricultural practices has spurred innovation in agrochemical formulations. Researchers are increasingly focusing on developing biodegradable and low-toxicity pesticides that minimize environmental impact. The versatility of 2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde allows chemists to design molecules that align with these sustainability goals while maintaining high efficacy against target organisms.
Future directions in the study of this compound may explore its potential applications in material science and advanced chemical technologies. For example, pyridine-based compounds have been investigated as components in organic electronics due to their electron-deficient nature and ability to form stable radicals. The unique combination of functional groups in 2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde could make it a suitable candidate for developing novel materials with enhanced electronic properties.
Collaborative efforts between academia and industry are essential for maximizing the therapeutic potential of compounds like 2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxaldehyde. By combining expertise in synthetic chemistry, medicinal chemistry, and computational biology, researchers can accelerate the translation of laboratory discoveries into clinical applications that improve human health outcomes.
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